molecular formula C11H12N2O2S B12123871 5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione CAS No. 83797-80-2

5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B12123871
CAS No.: 83797-80-2
M. Wt: 236.29 g/mol
InChI Key: CBKNEZFXVCTZCM-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole-2(3H)-thione, 5-[(3,5-dimethylphenoxy)methyl]- is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and a thione group. This compound is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazole-2(3H)-thione, 5-[(3,5-dimethylphenoxy)methyl]- typically involves the cyclization of acyl hydrazides with carbon disulfide under basic conditions. The reaction proceeds through the formation of a thiosemicarbazide intermediate, which then undergoes cyclization to form the desired oxadiazole ring . Common reagents used in this synthesis include hydrazine derivatives, carbon disulfide, and bases such as potassium hydroxide or sodium hydroxide .

Industrial Production Methods

Industrial production of 1,3,4-oxadiazole-2(3H)-thione, 5-[(3,5-dimethylphenoxy)methyl]- can be achieved through a similar synthetic route, with optimization for large-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazole-2(3H)-thione, 5-[(3,5-dimethylphenoxy)methyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione, 5-[(3,5-dimethylphenoxy)methyl]- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, it can interact with cellular membranes, leading to disruption of membrane integrity and cell death .

Properties

CAS No.

83797-80-2

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

5-[(3,5-dimethylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C11H12N2O2S/c1-7-3-8(2)5-9(4-7)14-6-10-12-13-11(16)15-10/h3-5H,6H2,1-2H3,(H,13,16)

InChI Key

CBKNEZFXVCTZCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=NNC(=S)O2)C

Origin of Product

United States

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